4-(3-Chlorophenoxy)-3-fluorobenzaldehyde
Description
4-(3-Chlorophenoxy)-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a 3-chlorophenoxy group at the 4-position and a fluorine atom at the 3-position of the benzaldehyde core. Substituted benzaldehydes are critical precursors for synthesizing Schiff bases, heterocycles, and complex ligands due to their reactive aldehyde group and tunable electronic properties influenced by substituents .
Properties
Molecular Formula |
C13H8ClFO2 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-10-2-1-3-11(7-10)17-13-5-4-9(8-16)6-12(13)15/h1-8H |
InChI Key |
IFHHMVORNYWPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Properties
*Estimated based on molecular formula.
Physicochemical Properties
- Solubility: The chlorophenoxy group in this compound may reduce aqueous solubility compared to hydroxyl-containing analogs like 3-(3-Chloro-4-hydroxyphenyl)benzaldehyde .
- Thermal Stability : Halogen substituents (Cl, F) generally improve thermal stability. However, ortho-substituted fluorines (e.g., in 4-(3-Chloro-2-fluorophenyl)benzaldehyde) may introduce steric strain, lowering melting points relative to meta-substituted derivatives .
Preparation Methods
Direct Fluorine Displacement
The most widely reported method involves nucleophilic substitution of a fluorine atom on a fluorinated benzaldehyde derivative with 3-chlorophenol.
Procedure :
-
Starting Material : 4-Fluoro-3-fluorobenzaldehyde
-
Reagents : 3-Chlorophenol, potassium carbonate (K₂CO₃)
-
Solvent : Dimethylformamide (DMF)
Mechanism :
The electron-withdrawing aldehyde group activates the aromatic ring, facilitating displacement of the para-fluorine by the phenoxide ion.
Example :
Reaction of 4-fluoro-3-fluorobenzaldehyde (1.0 eq) with 3-chlorophenol (1.2 eq) in DMF at 175°C for 5 hours afforded the target compound in 85% yield after column chromatography.
Ullmann-Type Coupling
Copper-Catalyzed Etherification
This method employs a copper catalyst to facilitate coupling between a halogenated benzaldehyde and 3-chlorophenol.
Procedure :
-
Starting Material : 4-Chloro-3-fluorobenzaldehyde
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : Cs₂CO₃
-
Solvent : Dimethyl sulfoxide (DMSO)
Mechanism :
The copper catalyst mediates oxidative addition and reductive elimination, forming the C–O bond between the aryl chloride and phenol.
Optimization :
-
Higher yields (75%) are achieved with 1,10-phenanthroline as a ligand due to enhanced catalytic activity.
-
Excess phenol (1.5 eq) minimizes dehalogenation side reactions.
Protective Group Strategies
Acetal Protection-Deprotection
To prevent aldehyde oxidation or side reactions, the aldehyde group is protected as an acetal prior to etherification.
Procedure :
-
Protection : 3-Fluoro-4-fluorobenzaldehyde is converted to its ethylene glycol acetal using p-toluenesulfonic acid (PTSA) in toluene.
-
Substitution : The acetal undergoes SNAr with 3-chlorophenol in DMF/K₂CO₃ at 150°C.
-
Deprotection : Hydrolysis with HCl in ethanol regenerates the aldehyde.
Yield : 80–88% (over three steps).
Advantages :
-
Avoids aldehyde degradation during high-temperature reactions.
-
Compatible with moisture-sensitive reagents.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Base | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|---|
| SNAr | 4-Fluoro-3-fluorobenzaldehyde | K₂CO₃ | 85% | 5 h | High regioselectivity |
| Ullmann Coupling | 4-Chloro-3-fluorobenzaldehyde | CuI/Cs₂CO₃ | 75% | 24 h | Tolerates electron-deficient rings |
| Acetal Protection | 3-Fluoro-4-fluorobenzaldehyde | PTSA, HCl | 88% | 12 h (total) | Prevents aldehyde side reactions |
Emerging Methodologies
Palladium-Catalyzed C–O Coupling
Recent advances in transition-metal catalysis enable direct coupling of aryl halides with phenols under milder conditions.
Procedure :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos
-
Base : K₃PO₄
-
Solvent : Toluene
Yield : 70–78% (preliminary data).
Challenges :
-
Requires expensive ligands.
-
Sensitivity to oxygen and moisture.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of 3-chlorophenol with 3-fluorobenzaldehyde derivatives under basic conditions. For example, in the synthesis of rhodanine derivatives, stoichiometric coupling of 3-chlorophenol with a benzaldehyde precursor (e.g., 3-fluorobenzaldehyde) using K₂CO₃ as a base in DMF at 80°C achieved a 60% yield . Key factors include temperature control (avoiding decomposition above 100°C) and inert atmosphere to prevent oxidation of the aldehyde group. Purity optimization (>95%) requires column chromatography with gradients of DCM:MeOH (95:5) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of NMR (¹H and ¹³C) and mass spectrometry. In a published study, ¹H NMR (400 MHz, DMSO-d₆) confirmed the aldehyde proton at δ 9.81 ppm, while ¹³C NMR detected the carbonyl carbon at δ 192.14 ppm. Discrepancies in aromatic proton shifts (e.g., δ 7.31–7.81 ppm) help distinguish regioisomers . LC-MS (ESI+) should show [M+H]⁺ at m/z 265.03. Cross-check melting points (mp 46–49°C) against literature to rule out impurities .
Q. What are the key physicochemical properties critical for handling this compound?
- Methodology : Monitor thermal stability via DSC, as decomposition occurs near 150°C. Storage at 0–6°C in amber vials under argon is recommended to prevent aldehyde oxidation . Solubility in DMSO (>50 mg/mL) and DCM (>100 mg/mL) facilitates reaction planning, while low water solubility (<1 mg/mL) necessitates organic-phase reactions .
Advanced Research Questions
Q. How does the electronic effects of the 3-chlorophenoxy and 3-fluoro substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : Computational studies (DFT) can map electron density distribution. The electron-withdrawing Cl and F groups meta to the aldehyde activate the ring for NAS. Experimentally, compare reaction rates with analogous substrates (e.g., 4-chloro-2-fluorobenzaldehyde) under identical conditions. Kinetic data (e.g., via HPLC monitoring) can quantify substituent effects .
Q. What strategies resolve contradictions between observed and theoretical NMR spectra for this compound?
- Methodology : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the phenoxy group). Variable-temperature NMR (VT-NMR) between 25°C and 60°C can reveal coalescence of split peaks. For example, broadening of signals near δ 7.5 ppm at elevated temperatures suggests restricted rotation . Pair with NOESY to confirm spatial proximity of substituents.
Q. How can this compound be utilized in designing kinase inhibitors, and what structural modifications enhance binding affinity?
- Methodology : As a VEGFR inhibitor precursor, introduce sulfonamide or urea groups at the aldehyde position via reductive amination. In a study, coupling with rhodanine scaffolds improved IC₅₀ values by 10-fold compared to unmodified analogs . Docking simulations (AutoDock Vina) guide optimization of hydrophobic interactions with kinase ATP pockets .
Q. What analytical techniques are most effective in quantifying trace impurities (e.g., 3-chlorophenol residuals)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
